Butyl benzenesulfonate
Overview
Description
Butyl benzenesulfonate is an organic compound with the molecular formula C10H14O3S . It has a molecular weight of 214.281 .
Synthesis Analysis
Benzenesulfonic acid derivatives, including butyl benzenesulfonate, can be synthesized and evaluated as competitive inhibitors of human neutrophil elastase (hNE), which is a potential treatment for Acute Respiratory Distress Syndrome (ARDS) .Molecular Structure Analysis
The IUPAC Standard InChI for Butyl benzenesulfonate is InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 .Chemical Reactions Analysis
Benzenesulfonic acid, a related compound, exhibits reactions typical of other aromatic sulfonic acids, forming sulfonamides, sulfonyl chloride, and esters . The sulfonation is reversed above 220 °C .Scientific Research Applications
Environmental Analysis
A study by Uchiyama (1979) investigated the method for the separation and determination of fluorescent whitening agent and alkyl benzenesulfonate in water. This research is significant for environmental monitoring and contamination assessment, emphasizing the importance of detecting such compounds in aquatic environments (Uchiyama, 1979).
Materials Science and Chemistry
Bay et al. (2002) explored the properties of polypyrrole doped with different alkyl benzenesulfonates, including butyl benzenesulfonate. Their findings are crucial for the development of materials with specific electronic and mechanical properties, beneficial in the field of polymer science and electronics (Bay et al., 2002).
Industrial Applications
Schöngut, Smrčka, and Štěpánek (2013) conducted a study on the granulation of sodium carbonate with dodecyl-benzenesulfonic acid, an aspect relevant to the production of detergents and cleaning agents. Their work provides insights into the manufacturing processes of industrially important surfactants (Schöngut, Smrčka, & Štěpánek, 2013).
Organic Chemistry and Catalysis
Huang et al. (2003) developed a method for the Pd-catalyzed amination of aryl tosylates and benzenesulfonates, expanding the scope of organic synthesis. This advancement is significant for the synthesis of complex organic molecules, highlighting the role of butyl benzenesulfonate in facilitating novel chemical reactions (Huang et al., 2003).
Future Directions
properties
IUPAC Name |
butyl benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-9-13-14(11,12)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKBCKTWWPVAIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOS(=O)(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1075357 | |
Record name | Butyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl benzenesulfonate | |
CAS RN |
80-44-4 | |
Record name | Butyl benzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonic acid, n-butyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BUTYL BENZENESULFONATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3215 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Butyl benzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1075357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butyl benzenesulfonate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9VFZ9PM33 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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